![molecular formula C23H31NO4 B12324096 Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B12324096.png)
Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,6-Dimetil-8-óxido-20-oxo-8-azoniahexaciclo[115111,502,1003,8016,19]icos-13(19)-eno-17-carboxilato de metilo es un compuesto orgánico complejo con una estructura hexacíclica única. Este compuesto destaca por su intrincada arquitectura molecular, que incluye múltiples anillos fusionados y grupos funcionales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,6-Dimetil-8-óxido-20-oxo-8-azoniahexaciclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-eno-17-carboxilato de metilo generalmente implica múltiples pasos, comenzando con precursores orgánicos más simples. Un enfoque común es la construcción enantioselectiva del andamiaje 8-azabiciclo[3.2.1]octano, que sirve como intermedio clave . Este proceso a menudo requiere un control preciso de las condiciones de reacción, incluida la temperatura, el pH y el uso de catalizadores específicos para asegurar la estereoquímica deseada.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio, con consideraciones adicionales para la rentabilidad y la seguridad. La producción a gran escala podría utilizar reactores de flujo continuo y sistemas automatizados para mantener condiciones de reacción consistentes y altos rendimientos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2,6-Dimetil-8-óxido-20-oxo-8-azoniahexaciclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-eno-17-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir, dependiendo de los grupos funcionales presentes y las condiciones de reacción.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Catalizadores: Paladio sobre carbono, óxido de platino.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de la vía de reacción y las condiciones específicas. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 2,6-Dimetil-8-óxido-20-oxo-8-azoniahexaciclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-eno-17-carboxilato de metilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su estructura única y actividad biológica.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual el 2,6-Dimetil-8-óxido-20-oxo-8-azoniahexaciclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-eno-17-carboxilato de metilo ejerce sus efectos es complejo e involucra múltiples dianas y vías moleculares. Puede interactuar con enzimas o receptores específicos, lo que lleva a cambios en los procesos celulares. Se requieren estudios detallados para dilucidar los mecanismos moleculares exactos y las vías involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
Alcaloides de Tropano: Compuestos con estructuras bicíclicas similares, como la atropina y la escopolamina, que tienen notables actividades biológicas.
Compuestos Azabiciclo: Otros azabiciclo[32
Unicidad
El 2,6-Dimetil-8-óxido-20-oxo-8-azoniahexaciclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-eno-17-carboxilato de metilo destaca por su estructura hexacíclica única y la presencia de múltiples grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
IUPAC Name |
methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTJWHRTAHFESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate](/img/structure/B12324021.png)
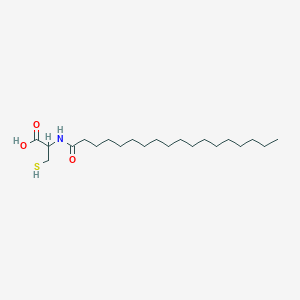
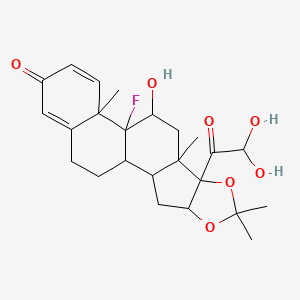

![5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12324035.png)
![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)

amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
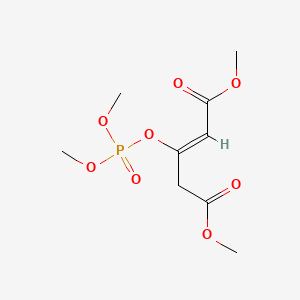
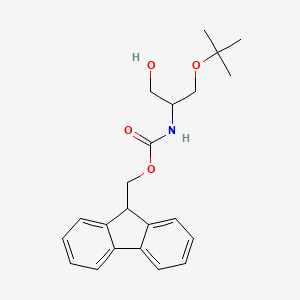
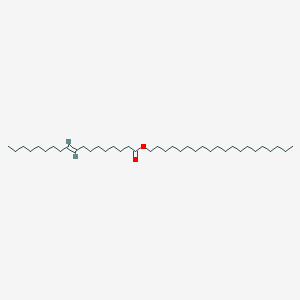
![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
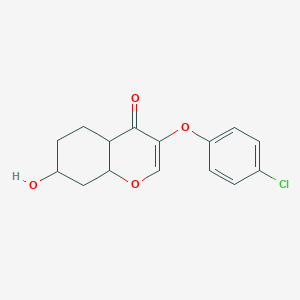
![(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12324090.png)
